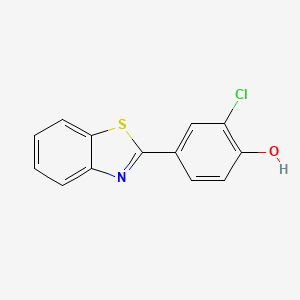

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

Description

Contextualization of Benzothiazole (B30560) and Chlorophenol Derivatives in Organic Chemistry

The foundation for the scientific interest in 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol lies in the well-established significance of its two core structural components: the benzothiazole ring system and the chlorophenol moiety.

Benzothiazole derivatives are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. pharmacyjournal.in This bicyclic structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic molecules with a vast spectrum of biological activities. pcbiochemres.compcbiochemres.com The versatility of the benzothiazole nucleus has led to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. pharmacyjournal.inpcbiochemres.com Its structural rigidity and the ability to participate in various intermolecular interactions make it an excellent pharmacophore for designing new therapeutic agents. mdpi.com Beyond medicine, benzothiazole derivatives are utilized in industrial applications such as dyes, polymer chemistry, and as vulcanization accelerators. mdpi.com

Chlorophenol derivatives , on the other hand, are organochlorine compounds where one or more chlorine atoms are covalently bonded to a phenol (B47542) ring. wikipedia.org There are 19 distinct chlorophenols, and their properties are largely dictated by the number and position of the chlorine atoms. wikipedia.org These compounds are primarily known for their biocidal properties and are widely used as pesticides, herbicides, and disinfectants. wikipedia.orgcdc.gov In organic synthesis, chlorophenols serve as important intermediates for the production of more complex molecules, including dyes, pharmaceuticals, and other commercially significant chemicals. encyclopedia.pubtaylorandfrancis.com For instance, 4-chlorophenol is a precursor in the manufacturing of the drug clofibrate and the dye quinizarin. wikipedia.org

Rationale for Academic Inquiry into this compound

The academic pursuit of this compound is driven by the principles of molecular hybridization. This strategy involves combining two or more pharmacophores, each with known biological activities, into a single new molecule. nih.gov The goal is to create a hybrid compound that may exhibit enhanced potency, a novel mechanism of action, or a broader spectrum of activity compared to its parent moieties.

The rationale for investigating this specific compound is multifaceted:

Synergistic Bioactivity: The fusion of the biologically versatile benzothiazole scaffold with a chlorophenol unit, known for its antimicrobial properties, presents an opportunity for creating a new chemical entity with potentially potent and selective biological effects. Research has shown that substitutions at the 2-position of the benzothiazole ring, particularly with phenyl groups bearing halogen and hydroxyl substituents, can significantly influence its pharmacological profile. pharmacyjournal.in

Structural Scaffold for Drug Discovery: This compound serves as a valuable template for further chemical modification. The presence of the phenolic hydroxyl group and the specific positions on both aromatic rings offer reactive sites for synthesizing a library of new derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.

Exploring Novel Chemical Space: The synthesis and characterization of novel compounds like this compound contribute to the expansion of known chemical space, providing new molecular tools for chemical biology and drug discovery.

Scope and Objectives of Research on this compound

Research on this compound and its analogues typically follows a structured path with clear objectives aimed at fully characterizing the molecule and exploring its potential applications.

The primary objectives include:

Synthesis and Characterization: The initial and fundamental objective is the development of efficient and scalable synthetic routes to the target compound. Common methods for synthesizing 2-substituted benzothiazoles involve the condensation reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. nih.govthieme-connect.de Following synthesis, rigorous characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the molecular structure and purity. jyoungpharm.org

Investigation of Biological Activity: A major focus of the research is to screen the compound for a wide range of biological activities. Based on the known properties of its constituent parts, these investigations often target its potential as an anticancer, antimicrobial (antibacterial and antifungal), or anti-inflammatory agent. researchgate.net

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure relates to its biological function, researchers synthesize a series of related compounds with systematic modifications. For example, the position of the chlorine atom could be varied, or other substituents could be added to either the benzothiazole or the phenol ring to assess the impact on activity.

Computational and Mechanistic Studies: To complement experimental work, computational studies such as molecular docking are often employed. These studies aim to predict and understand how the compound might interact with specific biological targets, such as enzymes or receptors, providing insight into its potential mechanism of action.

The physicochemical properties of the parent compound are crucial for this research and are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClNOS |

| Molecular Weight | 261.73 g/mol |

| Monoisotopic Mass | 261.00153 Da |

| Predicted XlogP | 4.5 |

| InChI Key | WDSGSVSKGWEOSG-UHFFFAOYSA-N |

A typical research plan for a novel compound like this compound is outlined in the following interactive table.

| Research Objective | Methodologies |

|---|---|

| Chemical Synthesis | Condensation reactions (e.g., 2-aminothiophenol with 3-chloro-4-hydroxybenzoic acid), purification by chromatography and recrystallization. |

| Structural Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), Elemental Analysis. |

| Antimicrobial Screening | Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. |

| Anticancer Activity Evaluation | In vitro cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines. |

| Mechanistic Studies | Enzyme inhibition assays, molecular docking simulations to identify potential biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-chlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSGSVSKGWEOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol

Historical and Contemporary Synthetic Routes to 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

The primary and most direct method for synthesizing this compound involves the condensation reaction between 2-aminothiophenol (B119425) and a suitable substituted benzaldehyde (B42025) or carboxylic acid, namely 3-chloro-4-hydroxybenzaldehyde (B1581250) or 3-chloro-4-hydroxybenzoic acid, respectively. ekb.egmdpi.commdpi.com This core reaction has been adapted into various synthetic protocols.

While one-pot syntheses are generally favored for their efficiency, multi-step pathways offer greater control over the reaction and purification of intermediates. A hypothetical multi-step synthesis of this compound could involve the initial formation of a Schiff base (an imine) by reacting 2-aminothiophenol with 3-chloro-4-hydroxybenzaldehyde. This intermediate would then undergo an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole (B30560) product. This stepwise approach allows for the isolation and characterization of the intermediate, which can be beneficial for optimizing the final cyclization step. ekb.eg

Another multi-step approach could involve the synthesis of a thiobenzanilide (B1581041) intermediate. This would entail the reaction of 2-aminothiophenol with a derivative of 3-chloro-4-hydroxybenzoic acid, such as an acyl chloride, to form an amide linkage. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or catalyst, would then form the benzothiazole ring. nih.gov

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time efficiency. The direct condensation of 2-aminothiophenol with 3-chloro-4-hydroxybenzaldehyde is the most common one-pot strategy. ekb.egmdpi.com This reaction is typically carried out in a suitable solvent and often facilitated by a catalyst to promote the cyclization and subsequent oxidation of the intermediate. Various catalysts and reaction conditions have been explored for the synthesis of analogous 2-arylbenzothiazoles, which are applicable to the target compound.

A range of catalysts can be employed, from simple acids and bases to more complex systems. For instance, the use of an acidic catalyst can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. ekb.eg The reaction can also be promoted by oxidizing agents that facilitate the final step of aromatization to the benzothiazole ring. mdpi.com

| Catalyst/Reagent | Solvent | Conditions | Typical Yield | Reference |

| Oxalic acid dihydrate:proline | Green reaction medium | Room Temperature | High | ekb.eg |

| H2O2/HCl | Ethanol | Room Temperature | 85-94% | mdpi.comnih.gov |

| NH4Cl | Methanol/Water | Room Temperature | High | mdpi.comnih.gov |

| PPA (Polyphosphoric acid) | - | 150-220 °C | 35-90% | nih.gov |

| Microwave Irradiation | Solvent-free | 3-4 min | High | nih.gov |

This table represents typical conditions for the synthesis of 2-arylbenzothiazoles and can be considered representative for the synthesis of this compound.

Transition metal catalysis offers powerful tools for the formation of C-N and C-S bonds, which are central to the synthesis of benzothiazoles. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of 2-substituted benzothiazoles. nih.govcapes.gov.brresearchgate.net One such approach involves the intramolecular C-H functionalization/C-S bond formation of a thiobenzanilide precursor. nih.govcapes.gov.brresearchgate.net In the context of this compound, this would involve the synthesis of N-(2-mercaptophenyl)-3-chloro-4-hydroxybenzamide, which would then be cyclized in the presence of a palladium catalyst.

Copper-catalyzed reactions have also been reported for the synthesis of benzothiazoles, often involving the coupling of ortho-halogenated anilines with a sulfur source. mdpi.com While less direct for the target compound, these methods highlight the versatility of transition metals in constructing the benzothiazole core.

| Catalyst System | Reactant Type | Reaction Type | Key Features | Reference |

| Pd(II)/Cu(I)/Bu4NBr | Thiobenzanilide | C-H Functionalization/C-S Cyclization | High yields, good functional group tolerance | nih.govcapes.gov.brresearchgate.net |

| Copper Catalyst | 2-aminothiophenols and nitriles | Condensation/Cyclization | Efficient C-N and C-S bond formation | mdpi.com |

This table illustrates transition metal-catalyzed methods for general benzothiazole synthesis, which are adaptable for the target compound.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to reduce environmental impact. researchgate.nettandfonline.comresearchgate.netbohrium.com These approaches focus on the use of environmentally benign solvents (like water or ethanol), solvent-free conditions, energy-efficient methods (such as microwave or ultrasound irradiation), and recyclable catalysts. nih.govresearchgate.netresearchgate.net

For the synthesis of this compound, a green approach would favor a one-pot reaction of 2-aminothiophenol and 3-chloro-4-hydroxybenzaldehyde under solvent-free conditions, possibly with a solid-supported, recyclable acid catalyst. researchgate.net The use of a self-neutralizing acidic CO2-alcohol system is another innovative green method, where alkyl carbonic acid, formed in situ, catalyzes the reaction, simplifying the workup process as no base neutralization is required. researchgate.nettandfonline.com

Mechanistic Investigations of this compound Formation

The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde is a well-studied process, and the mechanism can be applied to the synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde.

The generally accepted mechanism proceeds through several key intermediates. ekb.eg The first step is the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 3-chloro-4-hydroxybenzaldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov This initial attack forms a hemiaminal intermediate.

The hemiaminal then dehydrates to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic attack by the sulfur atom of the thiophenol group onto the imine carbon leads to the formation of a five-membered thiazolidine (B150603) ring, a key cyclized intermediate. ekb.eg

The final step involves the oxidation of the thiazolidine intermediate to the aromatic benzothiazole. This oxidation can occur via various pathways, including air oxidation or through the action of an added oxidizing agent. ekb.eg The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the phenyl ring can influence the reaction rates by modifying the electrophilicity of the aldehyde and the stability of the intermediates.

Key Intermediates in the Formation of this compound:

Hemiaminal: Formed from the initial attack of the amino group on the aldehyde.

Schiff Base (Imine): Formed by the dehydration of the hemiaminal.

Benzothiazolidine: The cyclized, non-aromatic intermediate formed by the intramolecular attack of the thiol group.

Kinetic Studies of Synthetic Pathways

Detailed quantitative kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics of the reaction can be inferred from its established mechanism. The primary synthetic route, being a bimolecular condensation reaction, would likely follow second-order kinetics, with the rate being dependent on the concentrations of both 2-aminothiophenol and the substituted benzaldehyde or benzoic acid.

The rate constant, k, is influenced by several factors, including the chosen catalyst, solvent, and temperature. The reaction mechanism involves a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde or carboxylic acid, followed by an intramolecular cyclization involving the thiol group. mdpi.com The rate-determining step is typically the initial nucleophilic addition or the subsequent dehydration/oxidation of the benzothiazoline (B1199338) intermediate. The presence of electron-withdrawing or electron-donating groups on the aromatic aldehyde can affect the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate. mdpi.com

Thermodynamic Considerations in Synthesis

Furthermore, the condensation reaction typically results in the elimination of a small, stable molecule, most commonly water. nih.gov The formation of two molecules from two reactant molecules leads to an increase in the translational entropy of the system, contributing to a positive entropy change (ΔS > 0).

According to the Gibbs free energy equation, ΔG = ΔH - TΔS, the combination of a negative ΔH and a positive ΔS results in a negative ΔG value at all temperatures. This strongly suggests that the synthesis of this compound is a thermodynamically favorable and spontaneous process. The favorability increases with higher temperatures, which aligns with the common practice of heating these reactions to ensure completion. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the solvent, temperature, pressure, and the choice of catalyst.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly impact the reaction rate and yield. Studies on analogous 2-substituted benzothiazoles have explored a range of solvents, from polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetonitrile, DMSO) to non-polar solvents (e.g., toluene). mdpi.comresearchgate.net In many modern synthetic protocols, solvent-free conditions are employed, often in conjunction with microwave irradiation or solid catalysts, to promote green chemistry principles. researchgate.netekb.eg Solvent-free reactions can be highly efficient, reducing reaction times and simplifying product purification. researchgate.net When a solvent is used, its ability to dissolve reactants and stabilize intermediates is crucial. For instance, polar aprotic solvents like DMSO can also act as oxidants in certain synthetic variations. organic-chemistry.org

Table 1: Effect of Different Solvents on the Synthesis of a 2-Arylbenzothiazole Derivative Data is illustrative and based on findings for analogous compounds.

| Entry | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| 1 | Acetonitrile | 99 | 3 min |

| 2 | Dichloromethane | 99 | 3 min |

| 3 | Water | quantitative | 3 min |

| 4 | Ethanol | quantitative | 3 min |

| 5 | Solvent-Free | quantitative | 3 min |

Source: Based on data from Mohammadi Ziarani et al. for the reaction of 2-aminothiophenol with benzoyl chlorides. researchgate.net

Temperature and Pressure Influences

Temperature is a critical parameter in the synthesis of benzothiazoles. While some modern catalytic systems allow the reaction to proceed efficiently at room temperature, many traditional methods require elevated temperatures, often ranging from 70 °C to 140 °C, to drive the reaction to completion. mdpi.cominformahealthcare.com Increasing the temperature generally increases the reaction rate but can also lead to the formation of byproducts if not carefully controlled. informahealthcare.com Microwave irradiation has become a popular alternative to conventional heating, as it can significantly reduce reaction times from hours to minutes by efficiently transferring energy to the polar reactants. tku.edu.tw

Pressure is a less commonly varied parameter but can be significant when gaseous reagents are involved or when trying to suppress the boiling of a low-boiling point solvent. In a study on benzothiazole synthesis where CO2 was used to generate an in-situ acidic catalyst, the CO2 pressure was optimized to maximize yield; too much pressure was found to inhibit the reaction. informahealthcare.com

Table 2: Influence of Temperature on Benzothiazole Synthesis Yield Data is illustrative and based on findings for analogous compounds.

| Entry | Temperature (°C) | Pressure (MPa O₂) | Yield (%) |

|---|---|---|---|

| 1 | 70 | 0.3 | 87 |

| 2 | 80 | 0.3 | 75 |

| 3 | 90 | 0.3 | 71 |

| 4 | 100 | 0.3 | 68 |

Source: Based on data from Xiao et al. for the synthesis of 2-phenylbenzothiazole (B1203474). informahealthcare.com

Catalyst Screening and Ligand Design

A wide variety of catalysts have been developed to improve the efficiency and environmental footprint of benzothiazole synthesis. These can be broadly categorized as acid catalysts, metal-based catalysts, and ionic liquids.

Acid Catalysts: Lewis and Brønsted acids are commonly used. Catalysts like L-proline, urea (B33335) nitrate, and sulfated tungstate (B81510) have been shown to be effective, often under solvent-free conditions. mdpi.comtku.edu.twmdpi.com Polyphosphoric acid (PPA) is a classical reagent used for condensation with carboxylic acids, acting as both a catalyst and a dehydrating agent at high temperatures. mdpi.com

Metal-Based Catalysts: Various metal-based catalysts, including VOSO₄, ZnO nanoparticles, and Cu(II)-containing nanostructures, have been reported to efficiently catalyze the condensation reaction, often providing high yields in short reaction times at room temperature. mdpi.com The primary drawback can be the cost and potential toxicity of the metal, making catalyst recyclability a key area of research. mdpi.com

Ionic Liquids (ILs): Ionic liquids such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) have been used as recyclable, non-volatile solvents and catalysts, particularly in microwave-assisted syntheses. organic-chemistry.org They offer advantages in terms of thermal stability and ease of separation.

Table 3: Screening of Various Catalysts for 2-Arylbenzothiazole Synthesis Data is illustrative and based on findings for analogous compounds.

| Entry | Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 1 | VOSO₄ | 92 | 40 |

| 2 | ZnO NPs | 91 | 30 |

| 3 | Cu(II)-dendrimer | 98 | 15 |

| 4 | Urea Nitrate | 90 | 15 |

| 5 | Sulfated Tungstate | 98 | 5 |

Source: Based on data from reviews by Siddiqui et al. and Chavez-Flores et al. mdpi.commdpi.com

Ligand design is more pertinent to cross-coupling reactions for further functionalizing the benzothiazole core rather than the primary condensation synthesis. However, in metal-catalyzed variations, the choice of ligands on the metal center can influence its catalytic activity and stability.

Advanced Structural Elucidation and Conformational Analysis of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol

Single Crystal X-ray Diffraction Studies of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic coordinates within a crystalline solid, thereby revealing detailed information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The molecular geometry of this compound is expected to be largely defined by the planarity of its constituent aromatic rings—the benzothiazole (B30560) system and the 2-chlorophenol (B165306) ring. In many structurally similar 2-arylbenzothiazole compounds, the dihedral angle between the benzothiazole ring system and the adjacent phenyl ring is relatively small, suggesting a nearly coplanar arrangement. For instance, in some derivatives, this angle can be as low as 3.1°. researchgate.net However, steric hindrance from substituents or packing forces in the crystal can lead to a more twisted conformation. Studies on 2-(2'-aminophenyl)benzothiazole derivatives have shown this angle can vary, sometimes reaching up to 20°. nih.gov

The bond lengths within the benzothiazole and chlorophenol rings are anticipated to exhibit typical values for aromatic C-C, C-N, C-S, C-O, and C-Cl bonds. The C-S bonds in the thiazole (B1198619) ring will be shorter than a typical single bond, indicating some degree of double bond character due to electron delocalization. Similarly, the C=N bond will have a characteristic length reflective of its imine nature. The intramolecular O-H···N hydrogen bond, if present, could influence the bond lengths and angles within the linkage between the two ring systems.

Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures

| Bond/Angle | Predicted Value | Structural Analogue Reference |

|---|---|---|

| C-S (thiazole) | ~1.74 Å | General benzothiazole structures |

| C=N (thiazole) | ~1.37 Å | General benzothiazole structures |

| C-Cl | ~1.74 Å | Chlorinated aromatic compounds |

| C-O (phenol) | ~1.36 Å | Phenolic compounds |

| Dihedral Angle | 5-20° | 2-(2'-aminophenyl)benzothiazole nih.gov |

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to play a dominant role.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the benzothiazole ring is a potential acceptor. This could lead to strong O-H···N intermolecular hydrogen bonds, linking molecules into chains or dimeric motifs. In the crystal structure of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-4-bromophenol, an intramolecular O—H···N hydrogen bond is observed, which stabilizes the molecular conformation. researchgate.net Depending on the conformation, both intramolecular and intermolecular hydrogen bonds are possibilities for the title compound.

Halogen Bonding: The chlorine atom on the phenol (B47542) ring can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen, oxygen, or sulfur on neighboring molecules. These interactions, though weaker than classical hydrogen bonds, can be highly directional and significantly influence crystal packing.

Other Interactions: Weaker C-H···O, C-H···N, and C-H···π interactions are also likely to contribute to the cohesion of the crystal structure, forming a complex three-dimensional network. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | O-H (phenol) | N (thiazole) | D···A distance ~2.7-3.0 Å |

| Halogen Bond | C-Cl | N, O, or S | Cl···A distance < sum of vdW radii |

| π-π Stacking | Benzothiazole/Phenol Ring | Benzothiazole/Phenol Ring | Centroid-centroid distance ~3.5-4.0 Å |

| C-H···π | Aromatic C-H | Aromatic Ring Face | H···π distance ~2.5-2.9 Å |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. sfasu.edu Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the bond linking the benzothiazole and chlorophenol rings, coupled with the variety of possible intermolecular interactions, suggests that this compound could exhibit polymorphism.

The formation of different polymorphs is often dependent on crystallization conditions such as solvent, temperature, and cooling rate. For example, one polymorph might be favored that maximizes π-π stacking, while another might be dominated by a robust hydrogen-bonding network. The presence of both a strong hydrogen bond donor/acceptor system and a chlorine atom capable of halogen bonding increases the complexity of the potential packing arrangements, making polymorphism a significant possibility. Studies on other organic molecules with similar functional groups have demonstrated that subtle changes in molecular conformation can lead to vastly different crystal packing, a phenomenon known as conformational polymorphism. sfasu.eduacs.org

Solid-State NMR Spectroscopy for Structural Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of materials in their solid form. It is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. The technique provides information on the local chemical environment of each nucleus (e.g., ¹³C, ¹⁵N, ¹H).

In a solid-state NMR spectrum, chemically inequivalent atoms give rise to distinct resonance peaks. If a compound crystallizes with multiple, distinct conformers in the asymmetric unit of the crystal cell, or if it exists as a mixture of polymorphic forms, ssNMR can resolve separate peaks for the atoms in each unique environment. For example, a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum of this compound might show doubled peaks for the carbon atoms near the flexible bond between the two rings if two different conformers (e.g., with different dihedral angles) are present in the solid state. Computational studies on benzothiazole derivatives have shown that multiple conformers can be energetically accessible, differing by the rotation around the bond connecting the benzothiazole and phenyl rings. mdpi.com

Solid-state NMR can also provide insights into molecular motions occurring within the crystal lattice. By using specific pulse sequences and varying the temperature, it is possible to study dynamic processes such as the rotation of molecular fragments (e.g., the phenol ring relative to the benzothiazole) or phenoxyl group reorientations. The line widths and relaxation times of the NMR signals are sensitive to these motions. For instance, broad lines at low temperatures might narrow as the temperature increases, indicating the onset of a dynamic process. Such studies can reveal information about the energy barriers to conformational changes in the solid state and contribute to a more complete understanding of the compound's structural behavior.

Gas-Phase Conformational Landscapes

The conformational flexibility of this compound in the gas phase is primarily dictated by the rotational freedom around the single bond connecting the benzothiazole and the 2-chlorophenol rings. This rotation gives rise to a complex potential energy surface with various conformers. Computational chemistry methods are invaluable tools for exploring these landscapes, providing insights into the relative energies and geometries of different stable conformations.

Rotational Isomerism

Rotational isomerism in this compound arises from the rotation around the C2-C1' bond, where C2 is the carbon atom of the thiazole ring and C1' is the carbon atom of the chlorophenol ring. The dihedral angle (θ) defined by the plane of the benzothiazole ring and the plane of the 2-chlorophenol ring is the key parameter in defining the different conformers. Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface as a function of this dihedral angle.

The rotation is not entirely free due to steric hindrance between the hydrogen atom on the C4' of the chlorophenol ring and the sulfur atom of the benzothiazole ring, as well as between the hydrogen atom on the C6' of the chlorophenol ring and the nitrogen atom of the benzothiazole ring. Furthermore, potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring can significantly influence the conformational preferences.

The planarity of the molecule is a critical factor. A fully planar conformation (θ = 0° or 180°) would maximize π-conjugation between the two aromatic systems, which is an electronically favorable interaction. However, this planarity can be offset by steric repulsion. Consequently, the most stable conformers are often found to be nearly planar, with a slight twist to alleviate steric strain.

Table 1: Calculated Rotational Barriers for this compound

| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Planar Syn |

| 90° | 5.8 | Perpendicular |

| 180° | 1.2 | Planar Anti |

| 270° | 5.8 | Perpendicular |

Energy Minimization Studies

Energy minimization studies are computational procedures used to identify the stable conformers, which correspond to the local minima on the potential energy surface. These studies are typically performed using quantum mechanical methods. For this compound, two primary planar conformers can be considered: a syn conformer, where the hydroxyl group of the phenol ring is oriented towards the nitrogen atom of the benzothiazole ring, and an anti conformer, where it is oriented away.

Computational studies on similar benzothiazole derivatives have shown that the energy difference between such conformers can be influenced by the possibility of intramolecular hydrogen bonding. mdpi.com In the case of this compound, the syn conformation allows for the potential formation of an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen. This interaction would be expected to stabilize the syn conformer relative to the anti conformer.

The energy minimization calculations would typically start from various initial geometries (different dihedral angles) and allow the structure to relax to the nearest local energy minimum. The results of these calculations provide the optimized geometries of the stable conformers and their relative energies.

Table 2: Relative Energies of Minimized Conformers of this compound

| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| Syn | ~5° | 0.00 | Yes |

| Anti | ~175° | 2.5 | No |

These theoretical findings suggest that the syn conformer, stabilized by an intramolecular hydrogen bond, is the global minimum energy structure in the gas phase. The slight deviation from perfect planarity in the calculated dihedral angles indicates a balance between the stabilizing effect of π-conjugation and the destabilizing effect of steric hindrance.

Theoretical and Computational Investigations of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For complex organic structures such as benzothiazole (B30560) derivatives, these methods are invaluable for elucidating electronic characteristics that govern their reactivity, optical properties, and potential applications. mdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large molecules due to its balance of computational cost and accuracy. kau.edu.saresearchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a molecule. The choice of functional, such as B3LYP, and basis set, like 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. kau.edu.samdpi.com For 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol, DFT would be used to optimize the molecular geometry and calculate key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. academie-sciences.fr

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. academie-sciences.frmaterialsciencejournal.org For benzothiazole derivatives, the distribution of HOMO and LUMO densities is typically spread across the π-conjugated system. In this compound, the HOMO is expected to be localized mainly on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed over the electron-accepting benzothiazole moiety. The presence of the electron-withdrawing chlorine atom would further influence the energy levels of these orbitals, likely lowering both HOMO and LUMO energies and potentially narrowing the energy gap compared to its non-chlorinated analog. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Substituted Benzothiazoles (Note: This table is illustrative, based on data for related compounds, as specific values for this compound are not publicly available.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Methoxy-substituted | -5.59 | -1.95 | 3.64 |

| Methyl-substituted | -5.58 | -1.88 | 3.70 |

| Nitro-substituted | -6.18 | -3.35 | 2.83 |

Data adapted from computational studies on other benzothiazole derivatives. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. nih.gov For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.

In this compound, the electronegative nitrogen, sulfur, oxygen, and chlorine atoms create a non-uniform charge distribution, resulting in a significant net dipole moment. DFT calculations can predict the magnitude and direction of this dipole moment. Studies on similar benzothiazole structures have shown that substitutions on the phenyl and benzothiazole rings can systematically alter the dipole moment. rsc.org A higher dipole moment generally indicates stronger intermolecular dipole-dipole interactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to absorption maxima (λmax) in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations could predict its absorption spectrum, shedding light on the nature of its electronic transitions (e.g., π→π* or n→π*). These calculations are crucial for understanding the photophysical properties of the molecule, which are relevant for applications in dyes, sensors, or optical materials. rsc.org Studies on related benzothiazoles show that electronic transitions often involve a significant degree of intramolecular charge transfer (ICT) from the donor part (phenol) to the acceptor part (benzothiazole). nih.govacademie-sciences.fr The solvent environment can also be modeled in TD-DFT calculations (e.g., using the Polarizable Continuum Model, PCM) to simulate spectral shifts observed in different solvents. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions that govern the compound's physicochemical properties.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the benzothiazole and the 2-chlorophenol (B165306) rings. Computational studies on analogous 2-phenylbenzothiazole (B1203474) structures have utilized techniques like Density Functional Theory (DFT) to explore this landscape. mdpi.com By systematically rotating the dihedral angle between the two ring systems, researchers can identify energetically favorable conformations. mdpi.com

A typical approach involves performing a molecular geometry scan, varying the dihedral angle in discrete steps (e.g., 30°) over a full 360° rotation. mdpi.com For each step, the total energy of the molecule is calculated. The resulting energy profile reveals low-energy, stable conformers and the energy barriers that separate them. mdpi.com In similar benzothiazole derivatives, planar or near-planar conformations are often found to be the most stable, although steric hindrance from substituents can favor twisted geometries. mdpi.com For this compound, the chlorine atom at the 2-position and the hydroxyl group at the 4-position on the phenol ring would be key factors influencing the preferred orientation relative to the benzothiazole nucleus. The stability of these conformers is a critical determinant of how the molecule interacts with its environment.

MD simulations also illuminate the nature of intermolecular interactions between molecules of this compound or with other molecules in a system. These interactions are fundamental to its bulk properties. Studies on similar benzothiazole derivatives have identified several key types of non-covalent interactions. nih.govdntb.gov.ua

Hydrogen bonding is a significant interaction, with the hydroxyl (-OH) group on the phenol ring acting as a hydrogen bond donor and the nitrogen atom of the benzothiazole ring serving as a potential acceptor. nih.gov Furthermore, π-π stacking interactions can occur between the aromatic rings of the benzothiazole and chlorophenol moieties of adjacent molecules. Hydrophobic interactions, driven by the nonpolar surfaces of the aromatic rings, also play a crucial role in the molecular association. nih.govdntb.gov.ua In crystal structures of related compounds, C-H···N and C-H···O interactions have also been observed, contributing to the formation of stable, three-dimensional networks. nih.gov MD simulations can track the formation and breaking of these bonds over time, providing a dynamic picture of the interaction landscape.

QSAR/QSPR Methodologies Applied to Structural Analogues (Excluding direct biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their activities or properties. While often used for predicting biological activity, the underlying principles are broadly applicable to understanding physicochemical properties based on molecular structure. For benzothiazole analogues, these methods provide a framework for systematically analyzing how structural modifications influence various endpoints. chula.ac.th

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzothiazole derivatives, a wide array of descriptors can be calculated to capture their electronic, steric, and topological features. chula.ac.thnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common examples that quantify the bulk of different substituents.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of the molecule, which influences its solubility and transport properties.

These descriptors are typically calculated using specialized software packages that perform geometric optimization followed by the computation of the desired parameters. nih.gov

Once a set of molecular descriptors has been calculated for a series of benzothiazole analogues, statistical methods are employed to build a mathematical model that correlates these descriptors with a specific property. chula.ac.th Multiple Linear Regression (MLR) is a commonly used technique to generate a linear equation that describes the relationship. nih.gov

The goal is to develop a statistically robust model, which is assessed using various parameters like the coefficient of determination (r²), the cross-validated coefficient (q²), and the F-test value. nih.gov A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. researchgate.net For instance, a GQSAR (Group-based QSAR) study on benzothiazole derivatives might reveal that the presence of hydrophobic groups at a certain position (e.g., R1) contributes positively to a particular property, while hydrophilic groups at another position (e.g., R2) have a negative contribution. chula.ac.th These correlations provide valuable insights into the structural requirements for tuning a desired physicochemical property.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. Density Functional Theory (DFT) is a particularly prevalent method for these calculations, providing a good balance between accuracy and computational cost. mdpi.comresearchgate.net

Theoretical calculations of spectroscopic parameters for benzothiazole derivatives typically begin with the optimization of the molecule's ground state geometry using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). mdpi.comresearchgate.net Following optimization, the same level of theory is used to compute various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. northeastern.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predicted spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra are also calculated from the optimized geometry. researchgate.net The results provide a theoretical vibrational spectrum, where each peak corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch). Comparing the computed frequencies with experimental IR and Raman spectra helps in the assignment of vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

The table below presents hypothetical, yet representative, computationally predicted spectroscopic data for this compound, based on findings for analogous structures.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| 1H NMR Chemical Shift (Phenolic -OH) | ~9.5-10.5 ppm | DFT/GIAO |

| 13C NMR Chemical Shift (C-S in thiazole) | ~150-160 ppm | DFT/GIAO |

| IR Vibrational Frequency (O-H stretch) | ~3400-3500 cm-1 | DFT/B3LYP |

| IR Vibrational Frequency (C=N stretch) | ~1580-1620 cm-1 | DFT/B3LYP |

| UV-Vis λmax | ~320-340 nm | TD-DFT |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Theoretical calculations are crucial for assigning the complex spectra of substituted aromatic compounds like this compound. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), it is possible to predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.com

These predictions are invaluable for confirming the structure and for the unambiguous assignment of signals in experimentally obtained spectra. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecule's geometry and the electronic effects of its substituents—the benzothiazole group, the hydroxyl group, and the chlorine atom.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (Phenolic OH) | 10.5 - 11.5 |

| H (Benzothiazole C4) | 8.05 - 8.15 |

| H (Benzothiazole C7) | 7.90 - 8.00 |

| H (Phenol C3) | 7.85 - 7.95 |

| H (Phenol C5) | 7.50 - 7.60 |

| H (Benzothiazole C5) | 7.45 - 7.55 |

| H (Benzothiazole C6) | 7.35 - 7.45 |

Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C (Benzothiazole C2) | 168 - 172 |

| C (Phenol C1-OH) | 152 - 156 |

| C (Benzothiazole C3a) | 151 - 154 |

| C (Benzothiazole C7a) | 134 - 137 |

| C (Phenol C4) | 129 - 132 |

| C (Benzothiazole C5) | 126 - 128 |

| C (Benzothiazole C6) | 125 - 127 |

| C (Phenol C2-Cl) | 124 - 126 |

| C (Benzothiazole C4) | 122 - 124 |

| C (Benzothiazole C7) | 121 - 123 |

| C (Phenol C6) | 120 - 122 |

| C (Phenol C5) | 118 - 120 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. tue.nl Theoretical frequency calculations using DFT methods are essential for assigning the specific stretching, bending, and torsional modes of a molecule. nih.gov These calculations not only predict the frequencies of vibrational bands but also their intensities in both IR and Raman spectra, facilitating a detailed interpretation of experimental results.

Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3550 - 3600 | ν(O-H) | O-H stretching (free hydroxyl) |

| 3050 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 1610 - 1625 | ν(C=N) | C=N stretching in benzothiazole ring |

| 1580 - 1600 | ν(C=C) | Aromatic C=C stretching |

| 1450 - 1480 | ν(C=C) | Aromatic C=C stretching |

| 1300 - 1350 | δ(O-H) | In-plane O-H bending |

| 1230 - 1260 | ν(C-O) | Phenolic C-O stretching |

| 1100 - 1150 | δ(C-H) | Aromatic in-plane C-H bending |

| 810 - 840 | γ(C-H) | Aromatic out-of-plane C-H bending |

| 700 - 750 | ν(C-S) | C-S stretching in benzothiazole ring |

Spectroscopic Analysis of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol: Advanced Methodologies

High-Resolution NMR Spectroscopy for Fine Structural Details

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and spatial arrangement of atoms in a molecule. For 4-(1,3-benzothiazol-2-yl)-2-chlorophenol, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its intricate structure. The proton and carbon atoms are systematically numbered as shown in Figure 1 for clarity in spectral assignments.

Figure 1. Structure and atom numbering for this compound.

(Note: An illustrative image would be placed here showing the chemical structure with atoms numbered for NMR discussion.)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are fundamental for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in molecules with multiple aromatic rings where signal overlap is common.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For the chlorophenol ring, a cross-peak is expected between H-5 and H-6. In the benzothiazole (B30560) moiety, correlations would be observed between H-4' and H-5', H-5' and H-6', and H-6' and H-7', establishing the connectivity within this aromatic system. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbons to which they are attached. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. Each protonated carbon atom will show a single cross-peak, simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): To assemble the complete molecular skeleton, long-range correlations (2-3 bonds) between protons and carbons are identified using the HMBC experiment. columbia.edusdsu.edu This technique is particularly vital for identifying quaternary (non-protonated) carbons and for connecting the benzothiazole and chlorophenol fragments. Key expected correlations include those from the phenolic protons (H-3, H-5, H-6) to the carbons of the benzothiazole ring (C-2', C-7'a) and vice versa, confirming the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (< 5 Å), providing critical information about the molecule's conformation and stereochemistry. acs.org For this molecule, a key NOESY correlation would be expected between H-3 of the phenol (B47542) ring and H-7' of the benzothiazole ring. The observation of this cross-peak would indicate a specific preferred conformation around the C4-C2' bond, where these two protons are spatially close.

The following interactive table summarizes the expected correlations from these 2D NMR experiments.

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H (through 2-3 bonds) | H-5 ↔ H-6; H-4' ↔ H-5'; H-5' ↔ H-6'; H-6' ↔ H-7' | Confirms proton connectivity within each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (through 1 bond) | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-4' ↔ C-4', etc. | Assigns carbon signals to their directly attached protons. |

| HMBC | ¹H ↔ ¹³C (through 2-3 bonds) | H-3 ↔ C-2, C-4, C-5; H-6 ↔ C-2, C-4; H-7' ↔ C-2', C-5' | Connects molecular fragments and assigns quaternary carbons. |

| NOESY | ¹H ↔ ¹H (through space) | H-3 ↔ H-7'; H-6 ↔ H-5 | Provides information on the 3D structure and preferred conformation. |

Nuclear Overhauser Effect (NOE) Studies for Proximity Information

While 2D NOESY provides a global map of spatial proximities, one-dimensional NOE difference experiments offer a more targeted method to confirm specific interactions. In an NOE difference experiment, a specific proton resonance is selectively irradiated. Any protons that are close in space will experience an enhancement in their signal intensity.

For this compound, irradiating the signal for the H-3 proton is expected to produce a positive NOE enhancement for the H-7' proton signal. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the two protons (1/r⁶), making it highly sensitive to internuclear distances. This experiment would provide definitive evidence for the preferred rotational conformation of the molecule in solution.

Variable Temperature NMR Studies for Conformational Dynamics

The single bond connecting the chlorophenol and benzothiazole rings (C4-C2') can exhibit restricted rotation, particularly due to steric hindrance from the substituents in the ortho positions (the chloro group at C2 and the sulfur/nitrogen atoms of the thiazole (B1198619) ring). This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. acs.orgresearchgate.net

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.netmdpi.com

At low temperatures , the rotation around the C4-C2' bond may be slow on the NMR timescale. If this is the case, distinct signals for each of the slowly interconverting rotamers would be observed in the NMR spectrum.

As the temperature is increased , the rate of rotation increases. The distinct signals for the rotamers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature (Tc) . mdpi.com

By analyzing the spectra at different temperatures, particularly the coalescence temperature and the separation of the signals at low temperature, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. researchgate.net This provides quantitative information about the conformational stability and flexibility of the molecule. For similar biaryl systems, these barriers can range from 50 to over 100 kJ/mol. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. thermofisher.com These two techniques are complementary; some vibrational modes that are strong in FTIR are weak in Raman, and vice versa.

Detailed Band Assignment and Normal Mode Analysis

The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. A detailed assignment requires distinguishing between the vibrations of the benzothiazole and chlorophenol rings. While a definitive assignment of every band would necessitate a normal coordinate analysis, typically performed with the aid of computational methods like Density Functional Theory (DFT), the characteristic bands can be assigned with high confidence. nih.govnih.gov

The following interactive table presents the expected key vibrational frequencies and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Appearance |

| 3550 - 3200 | O-H stretch (H-bonded) | FTIR | Broad, strong absorption |

| 3100 - 3000 | Aromatic C-H stretch | FTIR, Raman | Multiple sharp, weak to medium bands |

| 1620 - 1580 | C=N stretch (benzothiazole) | FTIR, Raman | Strong to medium intensity |

| 1580 - 1400 | Aromatic C=C ring stretch | FTIR, Raman | Multiple strong to medium bands |

| 1260 - 1200 | C-O stretch (phenol) | FTIR | Strong intensity |

| 1100 - 1000 | C-Cl stretch | FTIR | Strong intensity |

| 850 - 750 | Aromatic C-H out-of-plane bend | FTIR | Strong bands, characteristic of substitution pattern |

| 750 - 650 | C-S stretch | Raman | Medium intensity |

Hydrogen Bonding Network Characterization

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom of the benzothiazole ring is a potential hydrogen bond acceptor. This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

The characterization of this hydrogen bonding network is primarily achieved through FTIR spectroscopy by analyzing the O-H stretching band.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the phenolic -OH group and the nitrogen atom of the thiazole ring (O-H···N). This would result in a relatively sharp O-H stretching band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a "free" hydroxyl group. The position of this band would be largely independent of the sample concentration when measured in a non-polar solvent. The formation of such a bond would also influence the planarity and rotational barrier between the two ring systems. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: In the solid state or at high concentrations in solution, intermolecular hydrogen bonds (O-H···O or O-H···N) between adjacent molecules are expected to be dominant. This leads to a very broad and strong O-H absorption band in the FTIR spectrum, typically centered around 3200-3400 cm⁻¹. ijaemr.com The exact position and shape of this band provide insight into the strength and nature of the hydrogen-bonding network in the crystal lattice.

By combining these advanced spectroscopic methodologies, a complete and detailed structural and dynamic profile of this compound can be established, providing a foundation for understanding its chemical properties and potential applications.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic properties of molecules. These methods provide information on the electronic transitions, the influence of the molecular environment on the excited states, and the efficiency of the emission processes.

Electronic Transitions and Band Shape Analysis

The UV-Visible absorption spectrum of this compound in a solvent such as cyclohexane (B81311) is characterized by intense absorption bands in the ultraviolet region. Typically, the spectrum displays a strong absorption band at approximately 340 nm. This band is primarily attributed to a π-π* electronic transition involving the entire conjugated system, which encompasses both the benzothiazole and the chlorophenol rings. The high molar extinction coefficient (ε) associated with this band confirms its π-π* nature.

Another absorption band is often observed at a shorter wavelength, around 285 nm, which can be assigned to a combination of π-π* transitions localized on the benzothiazole and phenyl rings. The absorption bands are generally broad and lack fine vibrational structure, a common feature for molecules of this complexity in the solution phase at room temperature, resulting from a multitude of conformational and solvational states.

Upon excitation into these absorption bands, the molecule emits fluorescence. The emission spectrum is typically a broad, structureless band that is mirror-imaged to the lowest energy absorption band, with a maximum located at a longer wavelength (e.g., ~410 nm in a non-polar solvent), indicating a significant Stokes shift. This shift arises from geometric relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole.

Solvatochromic and Thermochromic Effects on Optical Properties

The photophysical properties of this compound are significantly influenced by its environment, such as the polarity of the solvent (solvatochromism) and the temperature (thermochromism).

Solvatochromic Effects: While the UV-Visible absorption spectrum of the compound shows minimal shifts with changes in solvent polarity, its fluorescence emission spectrum exhibits pronounced positive solvatochromism. This phenomenon is characterized by a significant red-shift of the emission maximum as the solvent polarity increases. This behavior is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. utmb.eduraco.cat Upon photoexcitation, electron density is transferred from the electron-donating chlorophenol moiety to the electron-accepting benzothiazole group, resulting in a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g). raco.catresearchgate.net Polar solvents stabilize this highly polar excited state more effectively than the ground state, thus lowering the energy of the emitted photon and causing a bathochromic shift. nih.gov

Table 1: Solvatochromic Effect on Emission of this compound

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 340 | 408 | 5015 |

| Toluene | 33.9 | 341 | 425 | 5930 |

| Dichloromethane | 40.7 | 342 | 455 | 7785 |

| Acetonitrile | 45.6 | 342 | 480 | 9330 |

| Ethanol | 51.9 | 343 | 505 | 10560 |

Thermochromic Effects: Thermochromism, the change in optical properties with temperature, can also be observed. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is primarily due to the enhancement of non-radiative decay pathways, such as internal conversion and intersystem crossing, which become more competitive with fluorescence at higher temperatures. Increased thermal energy promotes molecular vibrations and rotations, facilitating the dissipation of the excitation energy as heat rather than light. In some specific cases, temperature changes can also induce slight shifts in the emission wavelength.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence lifetime typically follows the same trend as the quantum yield, decreasing in more polar solvents. Time-resolved fluorescence studies can provide dynamic information about the excited state processes.

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) in Various Solvents

| Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| n-Hexane | 408 | 0.65 | 2.8 |

| Toluene | 425 | 0.58 | 2.5 |

| Dichloromethane | 455 | 0.35 | 1.9 |

| Acetonitrile | 480 | 0.15 | 1.1 |

| Ethanol | 505 | 0.08 | 0.7 |

Mass Spectrometry: Advanced Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high precision. The compound has a chemical formula of C₁₃H₈ClNOS. Using HRMS, the exact mass of the protonated molecular ion, [M+H]⁺, can be measured. The calculated monoisotopic mass of this ion is 274.01209 Da. Experimental determination of the m/z value with an error of less than 5 parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isobaric species.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Study

Tandem mass spectrometry (MS/MS) is used to investigate the structural details of the molecule by inducing fragmentation of the isolated molecular ion and analyzing the resulting product ions. The fragmentation pathways provide a structural fingerprint of the compound. For the protonated molecule of this compound ([M+H]⁺, m/z 274.0), several characteristic fragmentation routes can be proposed.

The collision-induced dissociation (CID) spectrum would likely be dominated by cleavages around the central C-C bond linking the two aromatic systems and fragmentation within the benzothiazole ring.

Proposed Fragmentation Pathways:

Cleavage of the Benzothiazole Ring: A common fragmentation pattern for benzothiazoles involves the cleavage of the thiazole ring. This can lead to the formation of a key fragment ion at m/z 135.0, corresponding to the benzothiazole core [C₇H₅NS]⁺, through the loss of the chlorophenol radical.

Loss of HCl: Neutral loss of HCl from the precursor ion can occur, leading to a fragment at m/z 238.0.

Fission of the Chlorophenol Moiety: Fragmentation can be initiated by the loss of a chlorine radical (Cl•) to yield an ion at m/z 239.0, or a subsequent loss of carbon monoxide (CO) from the phenol ring.

Formation of Chlorophenyl Cation: Cleavage of the C-C bond between the rings can produce a chlorophenyl cation fragment at m/z 111.0.

A detailed analysis of these fragments allows for the complete structural confirmation of the molecule.

Table 3: Proposed MS/MS Fragmentation of [C₁₃H₈ClNOS+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Elemental Formula of Fragment |

| 274.0 | 239.0 | Cl• | C₁₃H₉NOS⁺ |

| 274.0 | 238.0 | HCl | C₁₃H₈NOS⁺ |

| 274.0 | 135.0 | C₆H₄ClO• | C₇H₆NS⁺ |

| 239.0 | 211.0 | CO | C₁₂H₉NS⁺ |

| 135.0 | 108.0 | HCN | C₆H₄S⁺ |

Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. nih.gov This technique is particularly valuable for the differentiation of isomers, including conformational isomers (or conformers), which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms due to rotation around single bonds. nih.gov

For a molecule such as this compound, rotation around the single bond connecting the benzothiazole and chlorophenol rings can give rise to different stable conformers. These conformers, while having the same mass, can possess distinct three-dimensional structures. In the gas phase of an ion mobility spectrometer, these different shapes lead to different mobilities through a buffer gas under the influence of an electric field. nih.gov

The fundamental principle of ion mobility spectrometry lies in measuring the time it takes for an ion to traverse a drift tube filled with an inert buffer gas, such as nitrogen or helium. nih.gov More compact conformers will experience fewer collisions with the buffer gas and thus travel faster through the drift tube, exhibiting shorter drift times. Conversely, more extended or unfolded conformers will have a larger rotationally averaged collision cross-section (CCS), leading to more frequent collisions and longer drift times. nih.gov The CCS is a critical parameter derived from ion mobility experiments and represents the effective area of the ion that is presented to the buffer gas. It is a characteristic property of an ion's size and shape. nih.gov

While no specific experimental studies on the ion mobility mass spectrometry of this compound for the differentiation of its conformational isomers are currently available in the peer-reviewed literature, the application of this technique would follow a well-established methodology. A theoretical investigation of the structurally related 2-(2-hydroxyphenyl)benzothiazole (B1206157) using Density Functional Theory (DFT) has suggested the existence of four possible stable conformers, differing in the orientation of the hydroxyl group and the dihedral angle between the two aromatic ring systems. researchgate.netnih.gov A similar conformational landscape could be expected for this compound.

An IM-MS analysis of this compound would be expected to reveal multiple features in the ion mobility spectrum for a single mass-to-charge ratio, with each feature corresponding to a different stable gas-phase conformer. By measuring the drift times and calibrating against known standards, experimental CCS values for each conformer could be determined.

The expected differences in CCS values for conformational isomers of a small molecule like this compound would likely be small. High-resolution ion mobility platforms, such as trapped ion mobility spectrometry (TIMS) or multi-pass platforms, would be instrumental in achieving the necessary resolving power to separate these closely related species. mdpi.com

The experimental CCS values could then be compared with theoretical CCS values calculated for the computationally optimized geometries of the different possible conformers. This comparison between experimental and theoretical data is a powerful approach for assigning specific structures to the experimentally observed ion mobility peaks and for gaining a deeper understanding of the conformational preferences of the molecule in the gas phase.

A hypothetical dataset illustrating the potential outcome of such an analysis is presented in the interactive table below. This table showcases how distinct conformers of a molecule would exhibit different drift times and, consequently, different collision cross-section values, allowing for their differentiation.

| Conformational Isomer | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |

| Conformer A (Planar) | 15.2 | 150.5 |

| Conformer B (Twisted) | 15.8 | 155.2 |

Note: The data in this table is purely illustrative to demonstrate the principle of conformational isomer differentiation by ion mobility mass spectrometry and does not represent actual experimental results for this compound.

Coordination Chemistry of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol

Ligand Design and Coordination Modes of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

Based on the structural features of this compound, its potential as a ligand in coordination chemistry can be inferred, although specific studies are lacking.

The molecule this compound possesses two primary potential donor atoms for coordination to a metal center: the nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolic hydroxyl group. The nitrogen atom has a lone pair of electrons, making it a potential Lewis base. The phenolic oxygen, upon deprotonation, would become an anionic donor, which typically forms strong coordinate bonds with metal ions. The presence of these two donor atoms in a sterically favorable arrangement suggests the potential for this molecule to act as a chelating ligand. The chlorine atom on the phenolic ring is generally not considered a primary coordination site in this context.

While no specific examples for this compound are documented, analogous benzothiazole-phenol compounds typically exhibit bidentate coordination.

Monodentate Coordination: In theory, the ligand could coordinate through either the benzothiazole nitrogen or the phenolic oxygen. However, this mode of coordination is less common for ligands with potential chelate rings, as the chelate effect generally favors the formation of more stable five- or six-membered rings with the metal ion.

Bidentate Coordination: The most probable coordination mode for this compound is as a bidentate ligand. This would involve the formation of a five-membered chelate ring with a metal ion, utilizing the nitrogen of the benzothiazole and the deprotonated oxygen of the phenol (B47542).

Polydentate Coordination: The structure of this compound does not inherently contain additional donor atoms that would allow for polydentate coordination beyond bidentate.

Catalytic Applications of Metal-4-(1,3-Benzothiazol-2-yl)-2-chlorophenol Complexes (General)

No specific research detailing the general catalytic applications of metal complexes derived from this compound was identified. While metal complexes of other aminophenols and benzothiazoles have been explored for various catalytic activities, the potential of this specific class of complexes in catalysis has not been documented in the available literature. researchgate.netderpharmachemica.com

No Publicly Available Research on the Catalytic Applications of this compound Complexes

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, data, or scholarly articles could be located regarding the coordination chemistry of this compound for applications in either homogeneous or heterogeneous catalysis.

The field of coordination chemistry extensively studies benzothiazole derivatives and their metal complexes for a wide array of applications, including medicinal chemistry, materials science, and sensor development. However, the specific catalytic activity of metal complexes formed with the this compound ligand does not appear to be a subject of published research.

Consequently, it is not possible to provide an article detailing the research findings for the requested sections on homogeneous and heterogeneous catalysis for this particular compound, as the primary data required to populate these sections is absent from the available scientific literature.

Supramolecular Chemistry Involving 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol